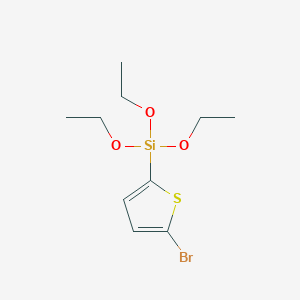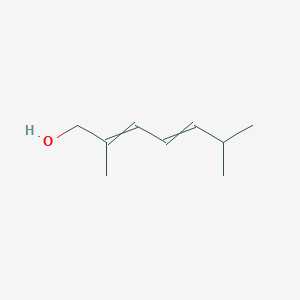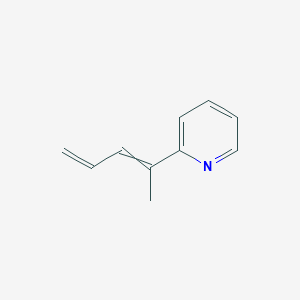
1-(Methanesulfonyl)-1,1-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)-1,1-dinitroethane is an organosulfur compound characterized by the presence of a methanesulfonyl group and two nitro groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-1,1-dinitroethane can be synthesized through the nitration of methanesulfonyl ethane derivatives. The process typically involves the reaction of methanesulfonyl chloride with nitric acid under controlled conditions to introduce the nitro groups. The reaction is carried out in a suitable solvent, such as acetic anhydride, to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methanesulfonyl)-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of methanesulfonyl amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Methanesulfonyl amine derivatives.
Substitution: Various substituted methanesulfonyl compounds.
Applications De Recherche Scientifique
1-(Methanesulfonyl)-1,1-dinitroethane has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)-1,1-dinitroethane involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The nitro groups can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: A precursor to methanesulfonyl derivatives, used in similar substitution reactions.
Tosylates (p-toluenesulfonyl derivatives): Similar in reactivity, used as leaving groups in nucleophilic substitution reactions.
Methanesulfonic acid: An oxidized form of methanesulfonyl compounds, used in various industrial applications.
Uniqueness: 1-(Methanesulfonyl)-1,1-dinitroethane is unique due to the presence of both methanesulfonyl and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
58300-63-3 |
|---|---|
Formule moléculaire |
C3H6N2O6S |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
1-methylsulfonyl-1,1-dinitroethane |
InChI |
InChI=1S/C3H6N2O6S/c1-3(4(6)7,5(8)9)12(2,10)11/h1-2H3 |
Clé InChI |
YNLBAWQEMSJYMX-UHFFFAOYSA-N |
SMILES canonique |
CC([N+](=O)[O-])([N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



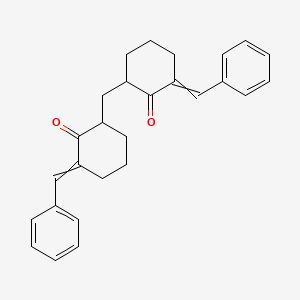
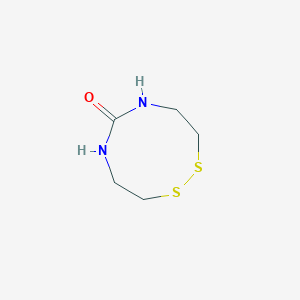
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
